Methyl (R)-2-amino-3-(4-(tert-butyl)phenyl)propanoate
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Overview
Description
Methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a methyl ester group, an amino group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the Fischer esterification, where the amino acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the tert-butylphenyl group can provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-phenylpropanoate: Lacks the tert-butyl group, leading to different steric and electronic properties.
Methyl (2R)-2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.
Uniqueness
Methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric interactions and reactivity. This structural feature can enhance its stability and specificity in certain applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1 |
InChI Key |
UJWHJQXDARGAAH-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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